

# A Technical Guide to 4,4,4-Trifluorobutanal: Sourcing, Synthesis, and Application

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## Compound of Interest

Compound Name: **4,4,4-Trifluorobutanal**

Cat. No.: **B105314**

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For the modern researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate lipophilicity, block metabolic degradation, and enhance binding affinity. **4,4,4-Trifluorobutanal** (CAS No. 406-87-1) emerges as a critical C4 building block, providing a reactive aldehyde functionality tethered to this valuable trifluoromethyl motif.

This guide provides an in-depth technical overview of **4,4,4-Trifluorobutanal**, focusing on its commercial availability, quality assessment, synthetic origins, and practical applications for professionals in the field.

## Physicochemical Properties: A Data-Driven Profile

Understanding the fundamental properties of **4,4,4-Trifluorobutanal** is paramount for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The compound is a volatile, colorless liquid with properties significantly influenced by the highly electronegative  $\text{CF}_3$  group.

Property	Value	Source(s)
CAS Number	406-87-1	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> F <sub>3</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	126.08 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	94-97 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Density	~1.2 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index	1.316 - 1.339 (@ 25°C)	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	-3.6 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Synonyms	4,4,4-Trifluorobutyraldehyde, 3-(Trifluoromethyl)propanal	<a href="#">[1]</a> <a href="#">[2]</a>

## Commercial Availability and Sourcing

**4,4,4-Trifluorobutanal** is available from a range of specialty chemical suppliers, catering to both research and bulk-scale needs. It is often sold as a technical grade product ( $\geq 95\%$  purity) and may also be offered as a more stable hydrate form (CAS No. 1448773-75-8).[\[7\]](#) When sourcing this reagent, it is crucial to verify the form (anhydrous vs. hydrate) and purity with the supplier, as residual water or starting materials can impact sensitive reactions.

Supplier	Location	Notes
CHEMLYTE SOLUTIONS	China	Manufactory offering industrial grade material. <a href="#">[2]</a>
Apollo Scientific	UK / US	Offers the hydrate form ( $\geq 95\%$ purity) from stock. <a href="#">[7]</a>
Oakwood Products	USA	Lists technical grade 4,4,4-Trifluorobutyraldehyde.
Matrix Scientific	USA	Supplies technical grade material in research quantities. <a href="#">[8]</a>
ChemicalBook	Global	A directory listing multiple suppliers, including Career Henan Chemical Co. <a href="#">[1]</a> <a href="#">[8]</a>
ECHEMI	Global	A platform listing various Chinese manufacturers and suppliers. <a href="#">[2]</a>
FINETECH INDUSTRY	-	Offers the compound with options for custom synthesis and bulk quantities. <a href="#">[3]</a>

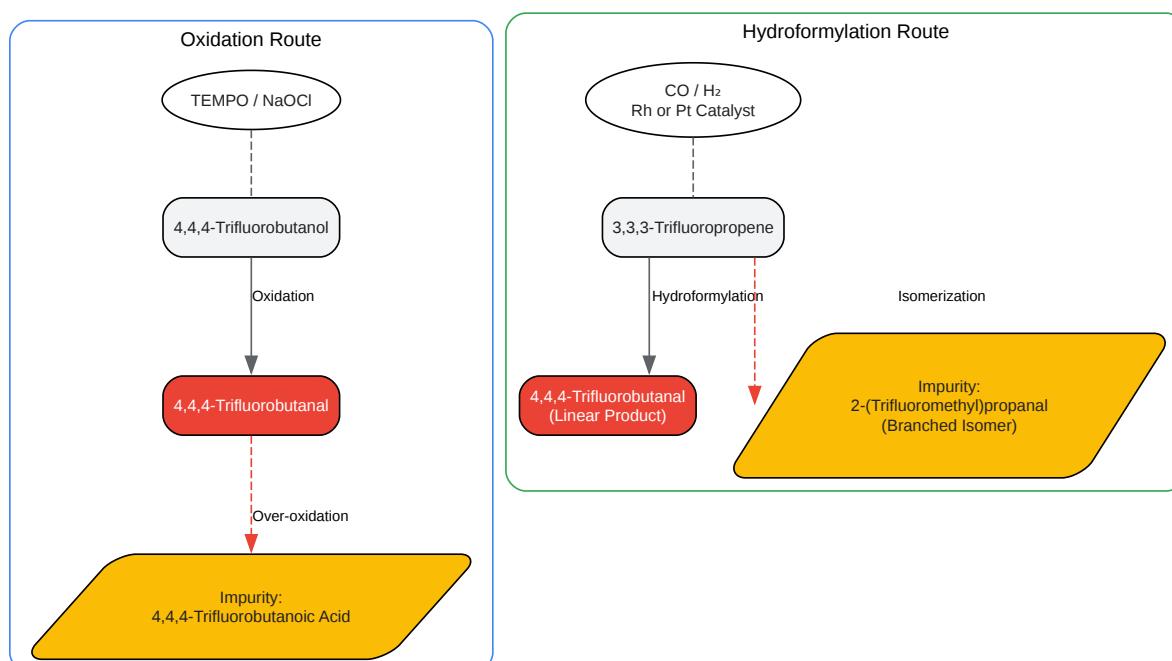
## Quality Control: Synthesis, Stability, and Purification

The utility of **4,4,4-Trifluorobutanal** in exacting synthetic applications is directly tied to its purity. Understanding its synthesis provides insight into potential impurities and informs purification strategies.

## Common Synthetic Pathways

Two primary routes dominate the synthesis of **4,4,4-Trifluorobutanal**, each with its own impurity profile.

- Oxidation of 4,4,4-Trifluorobutanol: This common laboratory and industrial method involves the oxidation of the corresponding primary alcohol. Reagents like TEMPO/NaOCl are effective.[9] The primary impurities would be the unreacted starting alcohol and the over-oxidized product, 4,4,4-trifluorobutanoic acid.
- Hydroformylation of 3,3,3-Trifluoropropene: A highly atom-economical industrial process, this involves the reaction of 3,3,3-trifluoropropene with syngas (CO/H<sub>2</sub>).[5][10] This reaction can produce both the desired linear aldehyde and its branched isomer, 2-(trifluoromethyl)propanal, which can be difficult to separate due to similar boiling points.[5] [10]



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**Caption:** Key synthetic routes to **4,4,4-Trifluorobutanal** and common impurities.

## Stability and Handling Considerations

Aldehydes are prone to oxidation and polymerization. **4,4,4-Trifluorobutanal** is noted to be stable under recommended storage conditions (cool, dry, well-ventilated).[11] However, its low flashpoint of -3.6 °C necessitates handling in an inert atmosphere, away from ignition sources. [2][5] The availability of a hydrate form suggests that the anhydrous aldehyde may be susceptible to hydration or require more stringent storage conditions to prevent degradation.[7]

## Purification Protocol: Bisulfite Adduct Formation

For applications requiring high purity, a classical and effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct. This protocol selectively removes the aldehyde from organic impurities.

Protocol: Purification via Sodium Bisulfite Adduct

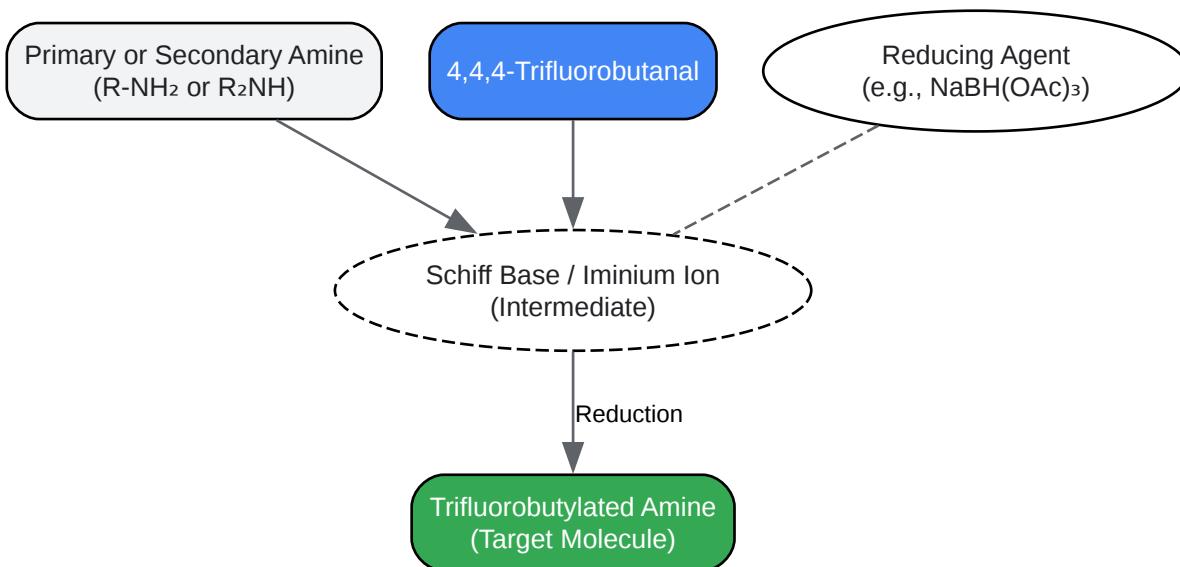
- Adduct Formation:
  - Dissolve the crude **4,4,4-Trifluorobutanal** in a suitable solvent like diethyl ether.
  - Prepare a saturated aqueous solution of sodium bisulfite ( $\text{NaHSO}_3$ ).
  - Slowly add the bisulfite solution to the ethereal solution of the aldehyde while stirring vigorously. A white precipitate of the bisulfite adduct will form.
  - Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
- Isolation and Washing:
  - Filter the white solid adduct using a Büchner funnel.
  - Wash the solid sequentially with diethyl ether (to remove non-polar impurities) and a small amount of cold ethanol.
  - Dry the adduct under vacuum.
- Regeneration of the Aldehyde:

- Suspend the purified bisulfite adduct in water.
- Regenerate the aldehyde by adding either a saturated aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively, and the solid dissolves.
- The pure aldehyde will separate as an organic layer. Extract the aqueous layer with a low-boiling-point solvent (e.g., dichloromethane).
- Final Workup:
  - Combine the organic extracts.
  - Dry the solution over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
  - Filter and carefully remove the solvent by distillation. Caution: Due to the aldehyde's volatility, use a rotary evaporator with controlled temperature and pressure.

This self-validating protocol ensures that only the aldehydic component is isolated and regenerated, providing a significant increase in purity.

## Applications in Drug Discovery and Development

The primary value of **4,4,4-Trifluorobutanal** lies in its utility as a versatile intermediate for introducing the 4,4,4-trifluorobutyl moiety into complex molecules. This is most commonly achieved through reductive amination.



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**Caption:** Reductive amination using **4,4,4-Trifluorobutanal**.

**Experimental Causality:** The trifluoromethyl group is a bioisostere for various groups and can significantly enhance a drug candidate's profile. Its introduction can:

- **Block Metabolic Oxidation:** The C-F bond is exceptionally strong, making the CF<sub>3</sub> group resistant to metabolic attack by cytochrome P450 enzymes. Placing this group at a metabolically labile position can dramatically increase a drug's half-life.
- **Increase Lipophilicity:** The CF<sub>3</sub> group increases lipophilicity, which can improve membrane permeability and cell penetration, a critical factor for oral bioavailability and targeting intracellular proteins.
- **Modulate pKa:** The strong electron-withdrawing nature of the CF<sub>3</sub> group can lower the pKa of nearby basic amines, altering their ionization state at physiological pH and thereby influencing receptor binding and solubility.

Patents demonstrate the use of **4,4,4-Trifluorobutanal** in the synthesis of phthalazinone derivatives for cancer treatment and in the development of novel pesticides, highlighting its broad utility.[12][13] Its reaction with Grignard reagents is also a documented pathway to create more complex fluorinated alcohols.[14]

## Safety, Handling, and Storage

As a low-flashpoint, volatile aldehyde, **4,4,4-Trifluorobutanal** requires careful handling.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.<sup>[2]</sup> Grounding and bonding of containers are necessary to prevent static discharge.<sup>[2]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.<sup>[2][11]</sup> Keep away from heat, sparks, open flames, and strong oxidizing agents.
- **Hazards:** It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.<sup>[2]</sup>

By understanding its properties, sourcing channels, and synthetic context, researchers can effectively and safely leverage **4,4,4-Trifluorobutanal** as a key tool in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

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